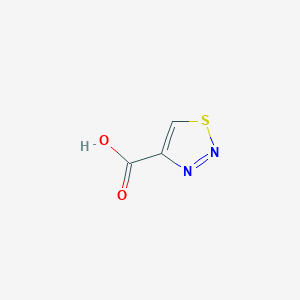

1,2,3-Thiadiazole-4-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521674. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

thiadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZYBDPHAHGHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325896 | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-13-4 | |

| Record name | 4100-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Thiadiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Thiadiazole-4-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a member of the thiadiazole family, it possesses a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The presence of the carboxylic acid functional group at the 4-position imparts specific chemical reactivity and potential for further derivatization, making it a valuable building block in the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile, along with insights into the biological significance of its derivatives.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 224-226 °C. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₂N₂O₂S |

| Molecular Weight | 130.13 g/mol |

| CAS Number | 4100-13-4 |

| Appearance | Solid |

| Melting Point | 224-226 °C |

Table 1: Physical and Chemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving the Hurd-Mori synthesis of a corresponding ester, followed by hydrolysis.

Experimental Protocol: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate via Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and effective method for the synthesis of the 1,2,3-thiadiazole ring system from α-methylene carbonyl compounds.

Materials:

-

Ethyl 2-formyl-3-oxobutanoate (or a similar β-keto ester)

-

Hydrazine hydrate

-

Thionyl chloride (SOCl₂)

-

Ethanol

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Hydrazone:

-

Dissolve ethyl 2-formyl-3-oxobutanoate in ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude hydrazone.

-

-

Cyclization to Ethyl 1,2,3-Thiadiazole-4-carboxylate:

-

Dissolve the crude hydrazone in a suitable solvent like dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 1,2,3-thiadiazole-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

Experimental Protocol: Hydrolysis to this compound

The final step involves the hydrolysis of the ester to the desired carboxylic acid. Both acidic and alkaline hydrolysis can be employed.

Alkaline Hydrolysis (Saponification):

Materials:

-

Ethyl 1,2,3-thiadiazole-4-carboxylate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M in water/ethanol mixture)

-

Hydrochloric acid (HCl) (e.g., 1 M)

-

Ethanol

Procedure:

-

Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with hydrochloric acid.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its intermediates relies on various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show a characteristic singlet for the proton on the thiadiazole ring, typically in the downfield region due to the aromatic nature of the ring. The carboxylic acid proton will appear as a broad singlet, also at a low field, and its position can be concentration-dependent. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the two distinct carbons of the thiadiazole ring and the carbonyl carbon of the carboxylic acid. The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent heteroatoms. |

| FTIR | The infrared spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration will be observed around 1700 cm⁻¹. Characteristic absorptions for the C=N and C-S bonds of the thiadiazole ring are also expected. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH). Fragmentation of the thiadiazole ring may also occur. |

Table 2: Spectroscopic Data for this compound

Reactivity and Potential Applications in Drug Discovery

The 1,2,3-thiadiazole ring is a relatively stable aromatic system. The carboxylic acid group provides a reactive handle for various chemical transformations, such as esterification, amidation, and conversion to the corresponding acid chloride. These reactions allow for the synthesis of a wide range of derivatives with potentially enhanced biological activities.

Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, and antifungal properties. The thiadiazole scaffold can act as a bioisostere for other five-membered heterocyclic rings found in biologically active molecules.

Involvement in Signaling Pathways

While specific data for this compound is limited, related thiadiazole derivatives have been shown to interact with various cellular signaling pathways implicated in disease. For instance, some thiadiazole compounds have been reported to exhibit anticancer activity by:

-

Inhibiting Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

-

Inhibiting Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell proliferation and survival.

-

Modulating Kinase Signaling Pathways: Some derivatives have shown inhibitory activity against key kinases in pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.

An In-depth Technical Guide to the Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid

This guide provides a comprehensive overview of the primary synthetic pathways for 1,2,3-thiadiazole-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.

Introduction

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two adjacent nitrogen atoms. The this compound scaffold is a valuable building block in medicinal chemistry and agrochemistry due to the diverse biological activities exhibited by its derivatives. These activities include potential applications as plant activators, inducing systemic acquired resistance (SAR) in plants, as well as serving as precursors for compounds with antimicrobial and anticancer properties.[1][2] This guide focuses on the chemical synthesis of the core molecule, this compound.

Primary Synthesis Pathway: The Hurd-Mori Reaction

The most common and versatile method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[3][4] This reaction involves the cyclization of an α-methylene-containing hydrazone with thionyl chloride (SOCl₂).[3][4] For the synthesis of this compound, the pathway typically proceeds through the formation of an ester precursor, which is subsequently hydrolyzed to the desired carboxylic acid.

The overall synthetic scheme can be visualized as a two-stage process:

-

Formation of Ethyl 1,2,3-Thiadiazole-4-carboxylate: This involves the reaction of a suitable hydrazone precursor, derived from ethyl acetoacetate, with thionyl chloride.

-

Hydrolysis: The resulting ester is then hydrolyzed to yield this compound.

Stage 1: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate

This stage involves two key steps: the formation of the semicarbazone of ethyl acetoacetate, followed by the Hurd-Mori cyclization.

Step 1: Formation of Ethyl Acetoacetate Semicarbazone

-

Materials:

-

Ethyl acetoacetate

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

-

Procedure:

-

Dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol in a round-bottom flask.

-

Add sodium acetate (1.5 eq) to the mixture.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Dry the solid to obtain the ethyl acetoacetate semicarbazone.

-

Step 2: Hurd-Mori Cyclization

-

Materials:

-

Ethyl acetoacetate semicarbazone (from Step 1)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM) or Dioxane

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in DCM or dioxane in a flask.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,2,3-thiadiazole-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Stage 2: Synthesis of this compound (Hydrolysis)

-

Materials:

-

Ethyl 1,2,3-thiadiazole-4-carboxylate (from Stage 1)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the ethyl 1,2,3-thiadiazole-4-carboxylate in a mixture of methanol or ethanol and an aqueous solution of NaOH or LiOH.

-

Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the alcohol from the reaction mixture using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of HCl. A precipitate of the carboxylic acid should form.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

The following table summarizes typical reaction parameters and yields for the synthesis of this compound and its ethyl ester intermediate. It is important to note that specific yields can vary depending on the scale of the reaction and purification methods.

| Reaction Stage | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| Formation of Hydrazone | Ethyl acetoacetate, Semicarbazide HCl, Sodium Acetate | Ethanol | Reflux | 2 - 4 hours | > 90 |

| Hurd-Mori Cyclization | Hydrazone precursor, Thionyl chloride | Dioxane or DCM | 0 °C to RT | 4 - 12 hours | 60 - 80 |

| Hydrolysis | Ethyl 1,2,3-thiadiazole-4-carboxylate, NaOH or LiOH | Methanol/Water | Reflux | 2 - 6 hours | 85 - 95 |

Alternative Synthesis Pathways

While the Hurd-Mori reaction is the most prevalent method, other approaches for the synthesis of the 1,2,3-thiadiazole ring exist. These can be important for accessing derivatives with different substitution patterns or for avoiding the use of thionyl chloride.

One notable alternative to thionyl chloride in Hurd-Mori type reactions is the use of elemental sulfur in the presence of a catalyst such as tetrabutylammonium iodide (TBAI) or iodine.[5] This method is considered milder and more environmentally friendly. The Pechmann thiadiazole synthesis, which involves the [3+2] cycloaddition of a diazoalkane with an isothiocyanate, is a classical method but is less commonly employed for the synthesis of 4-carboxylic acid derivatives.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Conclusion

The synthesis of this compound is most reliably achieved through the Hurd-Mori reaction of an ethyl acetoacetate-derived hydrazone with thionyl chloride, followed by ester hydrolysis. This method provides good overall yields and is adaptable for the synthesis of various derivatives. Alternative, milder reagents for the cyclization step are also available, offering more environmentally benign options. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important heterocyclic scaffold. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity final product.

References

- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Hurd-Mori Synthesis of 1,2,3-Thiadiazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities. The Hurd-Mori synthesis is a classical and versatile method for the construction of this heterocyclic system. This technical guide provides a comprehensive overview of the synthesis of 1,2,3-thiadiazole-4-carboxylic acid, a key building block for the development of novel therapeutic agents. This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes key quantitative data, and presents the underlying reaction mechanisms.

Introduction

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The 1,2,3-thiadiazole isomer, in particular, has garnered substantial interest in drug discovery due to its presence in compounds with anticancer, antimicrobial, and antiviral properties. The Hurd-Mori synthesis, first reported by Charles D. Hurd and Raymond I. Mori, is a name reaction in organic chemistry that facilitates the formation of 1,2,3-thiadiazoles from the reaction of hydrazone derivatives with thionyl chloride.[1] This guide focuses on the application of this reaction to synthesize this compound, a valuable intermediate for further chemical modifications.

Synthetic Pathway Overview

The synthesis of this compound via the Hurd-Mori reaction is a multi-step process that begins with the formation of a suitable hydrazone precursor from a β-ketoester, followed by the key cyclization reaction, and concluding with the hydrolysis of the resulting ester to the desired carboxylic acid.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for the Hurd-Mori synthesis and ester hydrolysis.

Synthesis of Ethyl 2-(semicarbazono)-3-oxobutanoate (Hydrazone Formation)

This initial step involves the condensation of ethyl acetoacetate with semicarbazide hydrochloride to form the corresponding semicarbazone.

Materials:

-

Ethyl acetoacetate

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve semicarbazide hydrochloride and sodium acetate in water.

-

In a separate flask, dissolve ethyl acetoacetate in ethanol.

-

Slowly add the semicarbazide solution to the ethyl acetoacetate solution with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield ethyl 2-(semicarbazono)-3-oxobutanoate as a white solid.

Synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate (Hurd-Mori Cyclization)

This is the key step where the hydrazone undergoes cyclization in the presence of thionyl chloride to form the 1,2,3-thiadiazole ring.

Materials:

-

Ethyl 2-(semicarbazono)-3-oxobutanoate

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

-

Suspend ethyl 2-(semicarbazono)-3-oxobutanoate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford ethyl 1,2,3-thiadiazole-4-carboxylate.

Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 1,2,3-thiadiazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate in a mixture of methanol (or ethanol) and water.

-

Add a solution of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the synthesis.

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1. Hydrazone Formation | Ethyl acetoacetate, Semicarbazide HCl | Sodium Acetate | Ethanol/Water | Room Temp. | 2-4 h | > 90% |

| 2. Hurd-Mori Cyclization | Ethyl 2-(semicarbazono)-3-oxobutanoate | Thionyl Chloride | Dichloromethane | Reflux | 4-6 h | 60-80% |

| 3. Hydrolysis | Ethyl 1,2,3-thiadiazole-4-carboxylate | NaOH or LiOH | Methanol/Water | Room Temp. - 50°C | 2-6 h | > 90% |

Table 1: Summary of Reaction Conditions and Yields.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Ethyl 2-(semicarbazono)-3-oxobutanoate | C₇H₁₁N₃O₄ | 201.18 | White solid | 155-157 |

| Ethyl 1,2,3-thiadiazole-4-carboxylate | C₅H₆N₂O₂S | 158.18 | Colorless to pale yellow oil/solid | 34-36 |

| This compound | C₃H₂N₂O₂S | 130.13 | White to off-white solid | 184-186 (dec.) |

Table 2: Physicochemical Properties of Key Compounds.

Reaction Mechanisms and Visualizations

Hurd-Mori Cyclization Mechanism

The mechanism of the Hurd-Mori reaction involves the initial reaction of the hydrazone with thionyl chloride to form an N-sulfinyl intermediate, which then undergoes electrophilic cyclization onto the enolizable carbon, followed by elimination to yield the aromatic 1,2,3-thiadiazole ring.

Caption: Proposed mechanism for the Hurd-Mori cyclization.

Experimental Workflow Visualization

The overall experimental process can be visualized as a sequential workflow, highlighting the key stages of synthesis and purification.

Caption: Step-by-step experimental workflow for the synthesis.

Spectroscopic Data

The following are representative spectroscopic data for the key products.

Ethyl 1,2,3-thiadiazole-4-carboxylate

-

¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H, H-5), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 161.5 (C=O), 155.0 (C-4), 135.0 (C-5), 62.0 (-OCH₂CH₃), 14.3 (-OCH₂CH₃).

-

IR (KBr, cm⁻¹): 3120 (C-H, aromatic), 1725 (C=O, ester), 1540, 1450, 1240.

-

MS (EI, m/z): 158 [M]⁺.

This compound

-

¹H NMR (DMSO-d₆, 400 MHz): δ 14.0 (br s, 1H, -COOH), 9.10 (s, 1H, H-5).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5 (C=O), 156.0 (C-4), 136.5 (C-5).

-

IR (KBr, cm⁻¹): 3400-2500 (O-H, broad), 1700 (C=O, carboxylic acid), 1530, 1440, 1290.

-

MS (EI, m/z): 130 [M]⁺.

Conclusion

The Hurd-Mori synthesis provides an effective and reliable route to this compound, a versatile building block in medicinal and materials chemistry. This guide has detailed the synthetic pathway, provided robust experimental protocols, and summarized the key quantitative and spectroscopic data. Researchers and drug development professionals can utilize this information to efficiently synthesize and further derivatize this important heterocyclic compound for various applications.

References

Spectroscopic Characterization of 1,2,3-Thiadiazole-4-Carboxylic Acid: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic characterization of 1,2,3-thiadiazole-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The document outlines the expected spectroscopic data based on available information for closely related compounds and provides detailed experimental protocols for key analytical techniques.

Data Presentation

The spectroscopic data for this compound is summarized below. It is important to note that while some of this data is from experimental sources for the target molecule or its close derivatives, other values are predicted based on the analysis of related structures containing the 1,2,3-thiadiazole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR and Experimental ¹³C NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| H5 | ~8.5 - 9.0 | s | The proton on the thiadiazole ring is expected to be significantly deshielded. |

| COOH | ~12.0 - 13.0 | br s | The carboxylic acid proton signal is typically broad and downfield. |

| ¹³C NMR | |||

| C4 | 142.1 | - | Data for 1,2,3-thiadiazole-4-carboxamide. |

| C5 | 148.5 | - | Data for 1,2,3-thiadiazole-4-carboxamide. |

| COOH | ~160 - 170 | - | Expected range for a carboxylic acid carbon attached to an aromatic ring. |

Vibrational Spectroscopy

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Very broad due to hydrogen bonding. |

| C-H (aromatic) | ~3100 | Medium | Stretching vibration of the C-H bond on the thiadiazole ring. |

| C=O (Carboxylic Acid) | 1720 - 1680 | Strong | Carbonyl stretch. |

| C=N (Thiadiazole Ring) | 1600 - 1475 | Medium | Ring stretching vibrations. |

| C-S (Thiadiazole Ring) | 800 - 600 | Medium | Ring stretching vibrations. |

Electronic Spectroscopy

Table 3: Predicted UV-Vis Spectroscopy Data

| Transition | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| π → π* | ~240 - 280 | - | Expected for the thiadiazole ring system. The exact maximum and intensity are solvent-dependent. |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (amu) | Notes |

| [M]+• | 130 | Molecular ion (assuming ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). |

| [M-N₂]+• | 102 | A characteristic fragmentation pattern for 1,2,3-thiadiazoles is the loss of a nitrogen molecule. |

| [M-COOH]+ | 85 | Loss of the carboxylic acid group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent signal or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a few milligrams of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Acquisition:

-

Place the ATR accessory or the KBr pellet holder into the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty accessory or a blank KBr pellet.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that does not absorb in the region of interest (typically above 220 nm). Methanol or ethanol are common choices.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Instrumentation:

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill the other cuvette with the sample solution.

-

-

Acquisition:

-

Place the reference cuvette in the appropriate holder in the spectrophotometer and record a baseline.

-

Replace the reference cuvette with the sample cuvette and scan the desired wavelength range (e.g., 200-400 nm). The instrument will record the absorbance as a function of wavelength.

-

Mass Spectrometry

Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Sample Preparation:

-

For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

-

Instrumentation: The sample is introduced into the ion source of the mass spectrometer.

-

Ionization:

-

In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

In ESI, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed.

-

-

Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic characterization of a new chemical compound and a logical relationship for data interpretation.

Spectroscopic Analysis of 1,2,3-Thiadiazole-4-Carboxylic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2,3-thiadiazole-4-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents available NMR data in a structured format, details experimental protocols, and utilizes visualizations to illustrate key structural and procedural information.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the available ¹³C NMR data and estimated ¹H NMR data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C4 (Thiadiazole ring) | 146.1 |

| C5 (Thiadiazole ring) | 134.1 |

| Carboxylic Acid (C=O) | 162.7 |

Solvent and other experimental conditions were not specified in the source data.

¹H NMR Data

| Proton | Estimated Chemical Shift (δ) in ppm | Multiplicity |

| H5 (Thiadiazole ring) | ~ 9.0 - 9.5 | Singlet |

| COOH | ~ 10.0 - 13.0 | Broad Singlet |

Estimation is based on the analysis of related 1,2,3-thiadiazole structures. The actual experimental values may vary.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data for compounds such as this compound, a standardized experimental protocol is essential. The following is a generalized methodology based on common practices for the NMR analysis of organic compounds.[2][3]

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with analyte peaks.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

For ¹H NMR: Acquire a one-dimensional proton spectrum. Typical acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are generally required. The spectral width is typically set to 0-200 ppm.

3. Data Processing:

-

The raw free induction decay (FID) data is processed using appropriate software.

-

Processing steps include Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard or the residual solvent peak.

Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams have been generated.

Caption: Chemical structure of this compound.

Caption: Generalized workflow for NMR spectroscopy.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activities of 1,2,3-Thiadiazole

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and agrochemistry.[1][2] Its unique physicochemical properties, including its mesoionic character which allows for improved cell membrane penetration, contribute to the diverse and potent biological activities exhibited by its derivatives.[2][3] This technical guide provides a comprehensive overview of the multifaceted biological activities of the 1,2,3-thiadiazole core, with a focus on its applications in oncology, infectious diseases, and agriculture. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic and crop protection agents.

Medicinal Applications of the 1,2,3-Thiadiazole Scaffold

The inherent bioactivity of the 1,2,3-thiadiazole nucleus has been extensively explored, leading to the discovery of derivatives with a wide range of pharmacological properties, including anticancer, antiviral, antifungal, antibacterial, and antiamoebic activities.[1]

Anticancer Activity

1,2,3-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2]

Quantitative Data on Anticancer Activity:

| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives | Compound 25 | Human breast cancer T47D | IC50 | 0.042-0.058 µM | [3] |

| Pyrazole oxime compounds with 1,2,3-thiadiazole ring | Compound 8e (methyl at position 4) | Human pancreatic cancer Panc-1 | IC50 | Not specified, but most potent | [3] |

| Pyrazole oxime compounds with 1,2,3-thiadiazole ring | Compound 8l (methyl at position 4) | Human pancreatic cancer Panc-1 | IC50 | Not specified, but most potent | [3] |

| 1,2,3-Thiadiazole derivatives | Compound 111 | Breast cancer MCF-7 | IC50 | 12.8 µg/mL | [1] |

| 1,2,3-Thiadiazole derivatives | Compound 112 | Breast cancer MCF-7 | IC50 | 8.1 µg/mL | [1] |

Signaling Pathways in Anticancer Activity:

A significant mechanism of action for some 1,2,3-thiadiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the activation of caspase enzymes, which are key mediators of the apoptotic cascade.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, T47D, Panc-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: The 1,2,3-thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antiviral Activity

Derivatives of 1,2,3-thiadiazole have shown promising activity against a range of viruses, including the Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV).[1]

Quantitative Data on Antiviral Activity:

| Compound Class | Specific Derivative | Virus | Activity Metric | Value | Reference |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | Compound 93 | HIV-1 | EC50 | 0.0364 ± 0.0038 µM | [1] |

| Piperidine-based thiadiazole | Compound 94 | Not specified | IC50 | 3.59 µg/mL | [1] |

| 1,2,3-thiadiazole-4-carboxamide | Compound 102 | TMV | Curative Activity (at 500 µg/mL) | 60% | [1] |

| Substituted 1,2,3-thiadiazole | Compound 103 | TMV | Protective Effect (at 500 µg/mL) | 76% | [1] |

Experimental Protocol: Anti-TMV Activity Assay (Leaf Disk Method)

This method is used to evaluate the protective and curative effects of compounds against TMV in a host plant.

-

Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a TMV suspension.

-

Compound Application (Protective Assay): The test compound is applied to the leaves before virus inoculation.

-

Compound Application (Curative Assay): The test compound is applied to the leaves after virus inoculation.

-

Incubation: The plants are kept in a controlled environment to allow for viral replication and symptom development.

-

Evaluation: The number of local lesions on the leaves is counted, and the percentage of inhibition is calculated relative to a control group treated with a solvent blank.

Antifungal and Antibacterial Activity

The 1,2,3-thiadiazole scaffold is also a source of potent antifungal and antibacterial agents.

Quantitative Data on Antifungal and Antibacterial Activity:

| Compound Class | Specific Derivative | Organism | Activity Metric | Value | Reference |

| Pyrazolyl-1,2,3-thiadiazole | Not specified | Various fungi | EC50 | 8.20 - 41.48 µg/mL | [4] |

| Triethyltin-based 1,2,3-thiadiazole carboxylate | Compound 148 | P. piricola | EC50 | 0.12 µg/mL | [3] |

| Triethyltin-based 1,2,3-thiadiazole carboxylate | Compound 148 | Gibberella zeae | EC50 | 0.16 µg/mL | [3] |

| 6-Sulfonyl-1,2,4-triazolo[3,4-b][1][5][6]thiadiazole | Compound 11 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 0.74 mg/L | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

-

Preparation of Compounds: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agricultural Applications of the 1,2,3-Thiadiazole Scaffold

In addition to their medicinal properties, 1,2,3-thiadiazole derivatives have shown significant promise in agriculture as fungicides and plant activators.[4][8]

Fungicidal Activity

Many 1,2,3-thiadiazole derivatives exhibit direct fungicidal activity against a broad spectrum of plant pathogenic fungi.[9]

Quantitative Data on Fungicidal Activity:

| Compound Class | Specific Derivative | Fungal Pathogen | Activity Metric | Value | Reference |

| 1,2,3-Thiadiazole-based strobilurins | Compound 8a | Gibberella zeae | EC50 | 2.68 µg/mL | [9] |

| 1,2,3-Thiadiazole-based strobilurins | Compound 8a | Sclerotinia sclerotiorum | EC50 | 0.44 µg/mL | [9] |

| 1,2,3-Thiadiazole-based strobilurins | Compound 8a | Rhizoctonia cerealis | EC50 | 0.01 µg/mL | [9] |

Plant Activators

Certain 1,2,3-thiadiazole derivatives can induce Systemic Acquired Resistance (SAR) in plants, providing broad-spectrum and long-lasting protection against various pathogens.

Mechanism of Plant Activation:

References

- 1. benchchem.com [benchchem.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]

Plant Growth Regulating Properties of 1,2,3-Thiadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a versatile heterocyclic moiety that has garnered significant attention in agrochemical research due to its diverse biological activities. While extensively studied for fungicidal and herbicidal properties, a notable class of 1,2,3-thiadiazole derivatives exhibits potent plant growth regulating (PGR) activities. This technical guide provides a comprehensive overview of the PGR properties of 1,2,3-thiadiazoles, with a particular focus on their cytokinin-like, auxin-like, and gibberellin-interfering activities. This document details the mode of action, structure-activity relationships, and includes key experimental protocols for evaluating these compounds. Quantitative data from various studies are summarized in structured tables, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in the field.

Introduction to 1,2,3-Thiadiazoles as Plant Growth Regulators

1,2,3-thiadiazole derivatives are known for a wide range of biological activities, including applications as pesticides and plant growth regulators.[1] The most prominent example of a 1,2,3-thiadiazole-based plant growth regulator is Thidiazuron (TDZ), a substituted phenylurea compound with potent cytokinin-like activity.[2] TDZ is widely used in plant tissue culture to induce cell division, shoot morphogenesis, and somatic embryogenesis.[2] Beyond TDZ, other derivatives of 1,2,3-thiadiazole have been synthesized and evaluated for their effects on plant growth, revealing a spectrum of activities that suggest the potential for developing novel and selective plant growth regulators.[1][3]

Mode of Action of 1,2,3-Thiadiazole-Based Plant Growth Regulators

The primary mechanism of action for the cytokinin-like effects of 1,2,3-thiadiazoles, particularly TDZ, involves interaction with the cytokinin signaling pathway.

Cytokinin-like Activity

Thidiazuron and its analogues exhibit strong cytokinin-like effects. The proposed mechanisms for this activity are twofold:

-

Direct Receptor Binding: TDZ has been shown to be a strong competitor for the same binding site as adenine-derived cytokinins on cytokinin receptors, such as AHK3 and CRE1/AHK4 in Arabidopsis thaliana.[4] This direct binding activates the downstream signaling cascade.

-

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX): TDZ can inhibit the activity of CKX, the primary enzyme responsible for cytokinin degradation. This inhibition leads to an accumulation of endogenous cytokinins, thereby amplifying the cytokinin response.[2]

Interaction with Other Phytohormone Pathways

The effects of 1,2,3-thiadiazoles are not limited to the cytokinin pathway. Evidence suggests a complex interplay with other hormonal signaling cascades:

-

Auxin Signaling: TDZ-induced regeneration in plant tissues is influenced by auxin transport and action.[5] The ratio of auxin to cytokinin is a critical determinant of developmental outcomes in tissue culture, and the application of TDZ can modulate the endogenous levels of auxins like indole-3-acetic acid (IAA).[2]

-

Gibberellin (GA) Pathway: TDZ treatment has been observed to suppress the expression of genes involved in the biosynthesis of bioactive gibberellins (e.g., GA3 and GA20 oxidases) and slightly increase the expression of GA catabolism genes (GA2 oxidase).[6] This antagonistic interaction can lead to reduced shoot elongation and a more compact plant phenotype.

Quantitative Data on Plant Growth Regulating Activities

The following tables summarize the available quantitative data on the plant growth regulating effects of various 1,2,3-thiadiazole derivatives.

Table 1: Cytokinin-like Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Bioassay | Plant Species | Concentration | Observed Effect | Reference |

| Thidiazuron (TDZ) | Callus Induction | Caladium × hortulanum | 1 mg/L (with 1 mg/L NAA) | Best response for callus induction. | [7] |

| 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea | Wheat Leaf Senescence | Triticum aestivum | Not specified | Strongly inhibited dark-induced senescence. | [3] |

| N-(4-methyl-1,2,3-thiadiazol-5-yl)-N'-(4-methylphenyl)urea | Cucumber Cotyledon Growth | Cucumis sativus | Not specified | Low growth-regulating activity. | [1] |

| 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones (Compounds A1 and B1) | Cucumber Seedling Growth | Cucumis sativus | 5 mg/L | Significantly inhibited lateral root growth and retarded primary root elongation. | [2] |

Table 2: Herbicidal/Inhibitory Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Bioassay | Target Species | Concentration/Dose | Observed Effect | Reference |

| 1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane | Seed Germination | Triticum durum | 5, 25, 50 µg/L | Complete inhibition of seed germination at 25 and 50 µg/L; 37-50% germination at 5 µg/L. | [3] |

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) | Disease Resistance Induction | Tobacco | Not specified | Induces broad-range disease resistance. | [8] |

Experimental Protocols

This section provides detailed methodologies for key bioassays used to evaluate the plant growth regulating properties of 1,2,3-thiadiazole derivatives.

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay is a classic and sensitive method to determine the cytokinin activity of a compound based on its ability to induce cell division and callus growth in tobacco pith tissue.

Materials:

-

Tobacco plants (Nicotiana tabacum)

-

Murashige and Skoog (MS) basal medium

-

Auxin (e.g., Indole-3-acetic acid, IAA, or 1-Naphthaleneacetic acid, NAA)

-

Test compounds (1,2,3-thiadiazole derivatives)

-

Sterile petri dishes, scalpels, and forceps

-

Growth chamber with controlled temperature and light

Procedure:

-

Explant Preparation:

-

Excise young, healthy leaves from sterile tobacco plantlets.

-

Cut the leaves into small segments (explants) of approximately 1 cm².

-

-

Culture Medium Preparation:

-

Prepare MS basal medium supplemented with a constant, suboptimal concentration of an auxin (e.g., 2 mg/L IAA or NAA).

-

Prepare a series of media with varying concentrations of the test 1,2,3-thiadiazole compound. Include a negative control (auxin only) and a positive control with a known cytokinin (e.g., Kinetin or 6-Benzylaminopurine).

-

Adjust the pH of the media to 5.7-5.8 before autoclaving.

-

-

Inoculation and Incubation:

-

Place the leaf explants onto the surface of the prepared agar media in sterile petri dishes.

-

Seal the petri dishes and incubate them in a growth chamber at 25 ± 2°C in the dark or under a 16-hour photoperiod.

-

-

Data Collection and Analysis:

-

After 3-4 weeks, observe the explants for callus formation.

-

Measure the fresh weight of the callus produced for each concentration of the test compound.

-

Plot a dose-response curve to determine the optimal concentration for callus induction and compare the activity with the positive control.[9]

-

Amaranthus Betacyanin Bioassay for Cytokinin Activity

This bioassay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons of Amaranthus seedlings.

Materials:

-

Amaranthus caudatus or Amaranthus tricolor seeds

-

Filter paper and petri dishes

-

Incubation buffer (e.g., 2 mM phosphate buffer, pH 6.8)

-

Test compounds (1,2,3-thiadiazole derivatives)

-

Spectrophotometer

Procedure:

-

Seedling Preparation:

-

Germinate Amaranthus seeds on moist filter paper in petri dishes in the dark for 48-72 hours.

-

-

Explant Excision:

-

Excise the cotyledons from the seedlings.

-

-

Incubation:

-

Float the excised cotyledons in a solution containing the incubation buffer and different concentrations of the test 1,2,3-thiadiazole compound. Include a negative control (buffer only) and a positive control with a known cytokinin.

-

Incubate the cotyledons in the dark at 25°C for 18-24 hours.

-

-

Betacyanin Extraction and Quantification:

-

After incubation, blot the cotyledons dry and extract the betacyanin pigment by freezing and thawing them in a known volume of distilled water or by homogenizing them in the buffer.

-

Centrifuge the extract to remove tissue debris.

-

Measure the absorbance of the supernatant at 542 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the amount of betacyanin produced for each treatment.

-

Plot a dose-response curve to evaluate the cytokinin-like activity of the test compounds.

-

Arabidopsis Root Elongation Bioassay for Auxin and Cytokinin Activity

This bioassay assesses the effect of compounds on primary root elongation in Arabidopsis thaliana seedlings, which is a sensitive indicator of auxin and cytokinin activity.

Materials:

-

Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

-

Half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

-

Sterile petri dishes

-

Test compounds (1,2,3-thiadiazole derivatives)

-

Growth chamber with controlled temperature and light

-

Ruler or digital imaging system

Procedure:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds and sow them on square petri dishes containing half-strength MS medium.

-

Cold-stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

-

-

Seedling Growth:

-

Place the plates vertically in a growth chamber under a long-day photoperiod (16 hours light/8 hours dark) at 22°C.

-

-

Treatment Application:

-

After 4-5 days, when the primary roots are approximately 1-2 cm long, transfer the seedlings to new plates containing the same medium supplemented with different concentrations of the test 1,2,3-thiadiazole compound. Include a control plate with no added compound.

-

-

Data Collection and Analysis:

-

Mark the position of the root tip at the time of transfer.

-

After 2-3 days of further growth, measure the length of the new root growth from the mark.

-

Calculate the percentage of root growth inhibition or stimulation compared to the control.

-

High concentrations of auxins and cytokinins typically inhibit primary root elongation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Cytokinin Signaling Pathway and the Role of 1,2,3-Thiadiazoles

Caption: Cytokinin signaling and the dual action of 1,2,3-thiadiazoles.

General Workflow for Evaluating Plant Growth Regulating Activity

Caption: A generalized workflow for the discovery of novel 1,2,3-thiadiazole PGRs.

Structure-Activity Relationships (SAR)

While extensive SAR studies for the plant growth regulating activities of 1,2,3-thiadiazoles are limited, some general observations can be made, primarily from studies on TDZ analogues:

-

The Phenylurea Moiety: The N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea structure is critical for the high cytokinin-like activity of TDZ. Modifications to the phenyl ring or the urea linkage can significantly alter activity.

-

Substituents on the Phenyl Ring: The type and position of substituents on the phenyl ring of TDZ analogues can influence their activity.

-

The 1,2,3-Thiadiazole Ring: The presence of the 1,2,3-thiadiazole ring is a key feature for the potent activity of TDZ, distinguishing it from other phenylurea-type cytokinins.

Further research is needed to establish more detailed SAR for a broader range of 1,2,3-thiadiazole derivatives to guide the design of new and more specific plant growth regulators.

Conclusion and Future Perspectives

The 1,2,3-thiadiazole scaffold represents a promising starting point for the development of novel plant growth regulators. The well-established cytokinin-like activity of Thidiazuron, coupled with its interactions with other hormone pathways, highlights the potential for fine-tuning plant growth and development. While much of the current research on 1,2,3-thiadiazoles is focused on their pesticidal properties, the data presented in this guide suggest that a more dedicated exploration of their plant growth regulating activities is warranted. Future research should focus on synthesizing a wider array of derivatives and conducting systematic bioassays to establish clear structure-activity relationships. A deeper understanding of the molecular interactions between these compounds and plant hormone receptors will be crucial for the rational design of the next generation of 1,2,3-thiadiazole-based plant growth regulators for agricultural and biotechnological applications.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Callus culture-derived regeneration and molecular characterization of regenerated Stevia rebaudiana: implications for steviol glycoside production and genetic stability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Biological Evaluation of 1,2,3-Thiadiazole-4-carboxamide Derivatives

Introduction

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a carboxamide moiety at the 4-position of the 1,2,3-thiadiazole ring has been shown to be a promising strategy for the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties. The 1,2,3-thiadiazole core can be synthesized through various methods, with the Hurd-Mori synthesis being a prominent and versatile approach. This method typically involves the reaction of a hydrazone with thionyl chloride to form the thiadiazole ring. Subsequent modification at the 4-position allows for the introduction of the carboxamide group, enabling the exploration of structure-activity relationships and the optimization of biological efficacy.

Mechanism of Action

The biological activities of 1,2,3-thiadiazole-4-carboxamide derivatives are diverse and depend on the specific substitutions on the thiadiazole ring and the carboxamide nitrogen. One of the key mechanisms of action for some anticancer derivatives is the inhibition of protein kinases, such as c-Met. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Certain 1,2,3-thiadiazole-4-carboxamide derivatives have been designed as c-Met inhibitors, effectively blocking the downstream signaling cascade and inducing apoptosis in cancer cells.

Another important target for some of these compounds is carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CA IX is overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. Inhibition of CA IX by 1,2,3-thiadiazole-4-carboxamide derivatives can disrupt the pH balance in the tumor microenvironment, leading to reduced tumor cell survival.

Furthermore, some derivatives have been found to induce apoptosis through the intrinsic or extrinsic pathways, leading to programmed cell death in cancer cells.

Experimental Protocols

General Synthesis of 1,2,3-Thiadiazole-4-carboxamide Derivatives

The synthesis of N-substituted 1,2,3-thiadiazole-4-carboxamides is typically achieved in a multi-step process, commencing with the formation of the 1,2,3-thiadiazole ring via the Hurd-Mori reaction, followed by the formation of the carboxamide bond.

Step 1: Synthesis of α-Ketoester Hydrazone (Intermediate A)

A detailed protocol for the synthesis of the crucial hydrazone intermediate.

-

To a solution of an appropriate α-ketoester (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude hydrazone is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure α-ketoester hydrazone (Intermediate A).

Step 2: Hurd-Mori Cyclization to form Ethyl 1,2,3-Thiadiazole-4-carboxylate (Intermediate B)

This step describes the formation of the 1,2,3-thiadiazole ring.

-

To a cooled (0 °C) solution of thionyl chloride (3.0 eq), add the α-ketoester hydrazone (Intermediate A) (1.0 eq) portion-wise, ensuring the temperature is maintained below 5 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

The excess thionyl chloride is removed under reduced pressure.

-

The residue is carefully quenched with ice-cold water and neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 1,2,3-thiadiazole-4-carboxylate (Intermediate B).

Step 3: Hydrolysis of the Ester to 1,2,3-Thiadiazole-4-carboxylic acid (Intermediate C)

This protocol details the conversion of the ester to the carboxylic acid.

-

To a solution of ethyl 1,2,3-thiadiazole-4-carboxylate (Intermediate B) (1.0 eq) in a mixture of ethanol and water, add a base such as lithium hydroxide or sodium hydroxide (1.5 eq).

-

The reaction mixture is stirred at room temperature for 2-6 hours, monitoring the reaction by TLC.

-

After completion, the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried to yield this compound (Intermediate C).

Step 4: Amide Coupling to form N-substituted 1,2,3-Thiadiazole-4-carboxamide (Final Product)

The final step involves the formation of the amide bond.

-

To a solution of this compound (Intermediate C) (1.0 eq) in a dry aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 1-hydroxybenzotriazole (HOBt) (1.1 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is diluted with the organic solvent and washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the pure N-substituted 1,2,3-thiadiazole-4-carboxamide.

Characterization Data

The synthesized compounds are typically characterized by various spectroscopic methods:

-

¹H NMR: To confirm the presence of protons in their expected chemical environments. For example, the proton on the thiadiazole ring typically appears as a singlet in the downfield region.

-

¹³C NMR: To identify all the carbon atoms in the molecule, including the characteristic signals for the thiadiazole ring carbons and the carboxamide carbonyl carbon.

-

FT-IR: To identify functional groups, such as the N-H and C=O stretching vibrations of the amide group.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its identity.

Data Presentation

Table 1: Synthetic Yields of Representative 1,2,3-Thiadiazole-4-carboxamide Derivatives

| Compound ID | R Group on Carboxamide | Overall Yield (%) |

| TDZ-01 | Phenyl | 65 |

| TDZ-02 | 4-Chlorophenyl | 72 |

| TDZ-03 | 4-Methoxyphenyl | 68 |

| TDZ-04 | Benzyl | 75 |

Table 2: In Vitro Anticancer Activity of 1,2,3-Thiadiazole-4-carboxamide Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) |

| TDZ-01 | MCF-7 (Breast Cancer) | 15.2 |

| TDZ-02 | HCT116 (Colon Cancer) | 8.5 |

| TDZ-03 | A549 (Lung Cancer) | 22.1 |

| TDZ-04 | PC-3 (Prostate Cancer) | 12.8 |

| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |

Table 3: Antiviral Activity of 1,2,3-Thiadiazole-4-carboxamide Derivatives against Tobacco Mosaic Virus (TMV)

| Compound ID | Curative Activity at 500 µg/mL (%) | Protective Activity at 500 µg/mL (%) |

| TDZ-05 | 60 | 76 |

| Tiadinil (Standard) | 58 | 75 |

Mandatory Visualization

Caption: Synthetic and analytical workflow for 1,2,3-thiadiazole-4-carboxamide derivatives.

Caption: Inhibition of the c-Met signaling pathway by 1,2,3-thiadiazole-4-carboxamide derivatives.

Caption: Induction of apoptosis by 1,2,3-thiadiazole-4-carboxamide derivatives.

Application Notes and Protocols: 1,2,3-Thiadiazole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1,2,3-thiadiazole-4-carboxylic acid and its derivatives as foundational scaffolds in the development of novel bioactive molecules for the pharmaceutical and agrochemical industries.

Introduction

1,2,3-Thiadiazoles represent a significant class of five-membered heterocyclic compounds that have garnered considerable attention due to their diverse biological activities. The incorporation of a carboxylic acid moiety at the 4-position provides a versatile handle for synthetic modifications, enabling the creation of a wide array of derivatives, including amides, esters, and hydrazones. These derivatives have shown promise as antimicrobial, antifungal, anticancer, and herbicidal agents. A notable application is in the development of plant activators, such as Tiadinil, which induce systemic acquired resistance (SAR) in plants, offering a unique mode of action for crop protection.

Synthesis of this compound Derivatives

The synthesis of the this compound core is most commonly achieved through the Hurd-Mori reaction. This method involves the cyclization of an α-methylene ketone derivative, typically as its hydrazone, with thionyl chloride. The following protocols detail the synthesis of a representative compound, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which serves as a well-documented analogue for the parent this compound.

Protocol 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This two-step procedure begins with the formation of a semicarbazone from ethyl acetoacetate, followed by cyclization using thionyl chloride.

Step 1: Formation of Ethyl Acetoacetate Semicarbazone

-

In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

-

Add sodium acetate (1.5 eq) to the mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Dry the solid to obtain ethyl acetoacetate semicarbazone.

Step 2: Hurd-Mori Cyclization

-

Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in dichloromethane or dioxane in a round-bottom flask.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction by TLC.

-

Carefully quench the reaction by pouring it into a beaker containing ice-water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Hydrolysis to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid

-

Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.

-

Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.